

CAS number and molecular weight of 1,1,1-Trifluorobutan-2-ol

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Compound of Interest

Compound Name: 1,1,1-Trifluorobutan-2-ol

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An In-Depth Technical Guide to 1,1,1-Trifluoro-2-propanol: A Key Building Block in Modern Chemistry

A Note on the Subject Compound: Initial searches for "**1,1,1-Trifluorobutan-2-ol**" did not yield a readily available, unique entry in major chemical databases. This suggests the compound may be novel or not widely commercialized. This guide will therefore focus on the closely related, extensively studied, and commercially available analog, 1,1,1-Trifluoro-2-propanol. This compound serves as an exemplary case study for understanding the synthesis, properties, and applications of small trifluoromethylated secondary alcohols, which are of significant interest to researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Alcohols

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF₃) group, in particular, can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.^{[1][2]} 1,1,1-Trifluoro-2-propanol stands out as a fundamental building block in this context, offering a chiral secondary alcohol scaffold bearing this influential functional group. Its utility spans from being a versatile solvent to a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.^[3] This guide provides an in-depth look at its core properties, synthesis, and applications.

Core Molecular and Physical Properties

A summary of the key quantitative data for 1,1,1-Trifluoro-2-propanol is presented below. This data is essential for its use in both laboratory and industrial settings.

Property	Value
CAS Number	374-01-6 (for the racemate)
Molecular Formula	C ₃ H ₅ F ₃ O
Molecular Weight	114.07 g/mol
Boiling Point	81-82 °C
Density	1.259 g/mL at 25 °C
Refractive Index	n _{20/D} 1.316

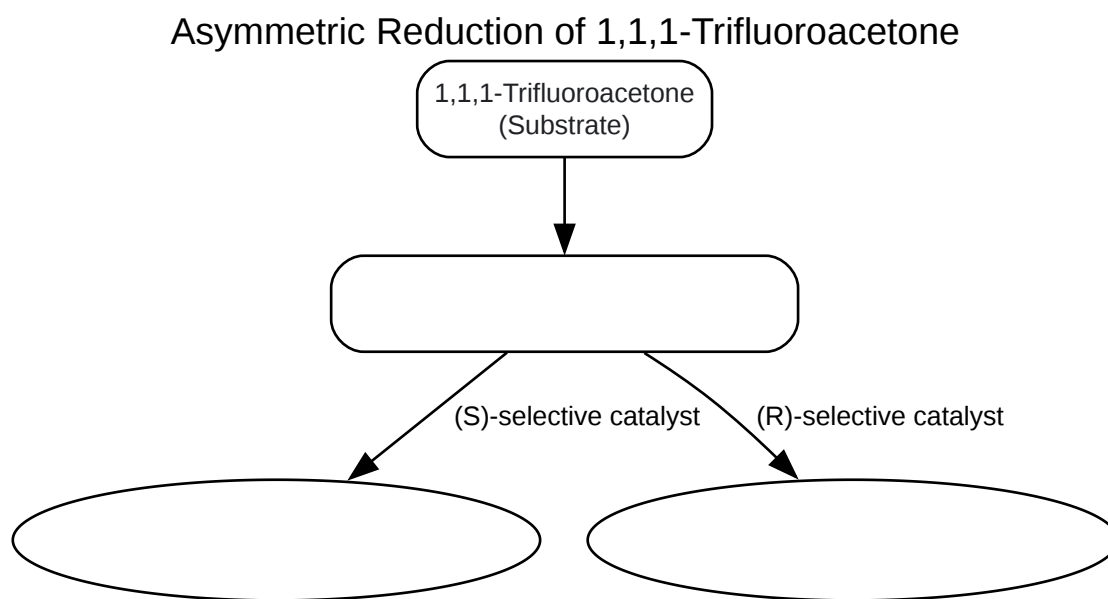
(Data sourced from Sigma-Aldrich)

Synthesis of 1,1,1-Trifluoro-2-propanol

The synthesis of 1,1,1-Trifluoro-2-propanol, particularly its enantiomerically pure forms, is a topic of significant interest. A common and effective method involves the asymmetric reduction of 1,1,1-trifluoroacetone. This can be achieved through both chemical and biological catalysis.

General Synthesis Workflow: Asymmetric Reduction

The following diagram illustrates a generalized workflow for the synthesis of chiral 1,1,1-Trifluoro-2-propanol, highlighting the key transformation from the ketone precursor.



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Caption: Generalized workflow for the synthesis of chiral 1,1,1-Trifluoro-2-propanol.

Experimental Protocol: Biocatalytic Reduction

Microbial-mediated reductions are a powerful tool for obtaining high enantiomeric excess of the desired alcohol. The following is a representative protocol based on methods described in the literature.[3]

Objective: To synthesize (S)-1,1,1-Trifluoro-2-propanol via microbial reduction of 1,1,1-trifluoroacetone.

Materials:

- 1,1,1-Trifluoroacetone
- A suitable microorganism culture (e.g., *Hansenula polymorpha*)
- Growth medium (e.g., glucose, peptone, yeast extract)
- Phosphate buffer
- Fermenter/bioreactor

- Distillation apparatus
- NMR spectrometer for analysis

Procedure:

- **Cultivation of Microorganism:** Prepare a sterile liquid medium in a fermenter. Inoculate with a starter culture of the selected microorganism. Culture under controlled conditions (e.g., 28°C, aeration, stirring) for a specified period (e.g., 24 hours) to achieve a high cell density.
- **Biocatalytic Reduction:** Once the culture is established, add the substrate, 1,1,1-trifluoroacetone, to the fermenter. The reduction of the ketone to the alcohol is carried out by the enzymes within the microbial cells.
- **Monitoring the Reaction:** Monitor the progress of the reaction by taking samples periodically and analyzing them (e.g., by ¹⁹F-NMR) to determine the conversion of the substrate.
- **Termination and Product Isolation:** Once the reaction has reached a high yield (e.g., >90%), terminate the reaction. The product, 1,1,1-Trifluoro-2-propanol, can be isolated from the reaction mixture by distillation.[3]
- **Purity and Enantiomeric Excess Determination:** The optical purity of the final product can be determined using chiral chromatography or NMR with a chiral shift reagent.

Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make 1,1,1-Trifluoro-2-propanol a valuable component in medicinal chemistry and materials science.

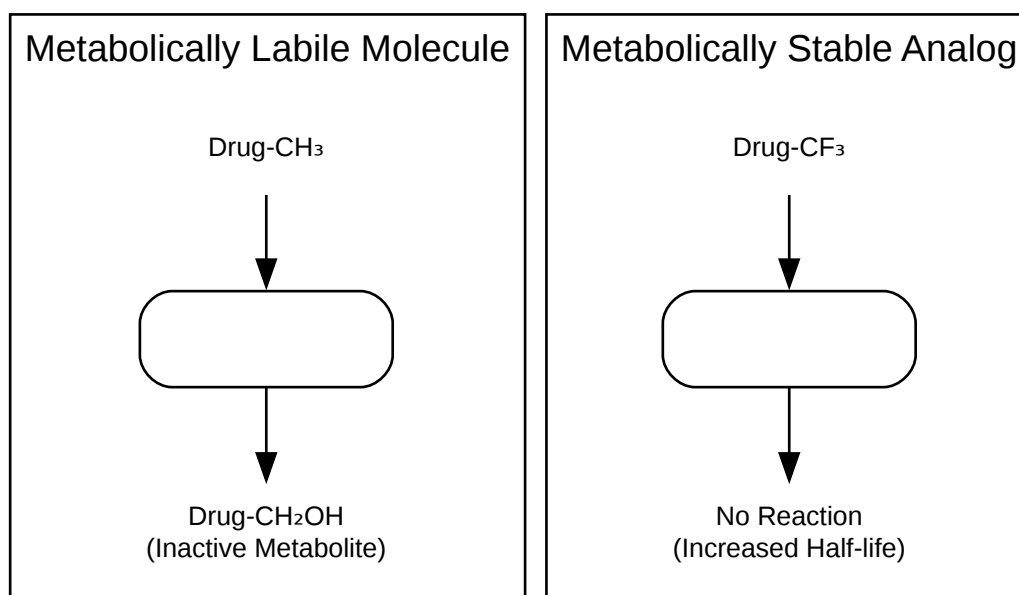
Role as a Chiral Intermediate

Enantiomerically pure (R)- and (S)-1,1,1-Trifluoro-2-propanol are crucial intermediates for the synthesis of various medicines and agrichemicals.[3] They can be used to introduce a trifluoromethyl-substituted stereocenter, which can be critical for the biological activity of the final compound. For example, they can be used as building blocks for ion channel modulators for the potential treatment of neurological disorders.[3]

Influence on Metabolic Stability

A key application of trifluoromethyl groups in drug design is to block sites of metabolic oxidation. The $-CF_3$ group is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile group (like a methyl group) with a $-CF_3$ group, the pharmacokinetic profile of a drug candidate can be significantly improved.

Metabolic Blocking by a Trifluoromethyl Group



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Caption: The trifluoromethyl group can block metabolic oxidation, enhancing drug stability.

Safety and Handling

1,1,1-Trifluoro-2-propanol is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood. It can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

1,1,1-Trifluoro-2-propanol is a powerful and versatile building block for researchers and professionals in drug development and materials science. Its unique combination of a chiral

secondary alcohol and a metabolically robust trifluoromethyl group provides a valuable tool for the synthesis of novel and improved chemical entities. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in scientific innovation.

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